Einecs 300-467-3
Description
Structure
3D Structure
Properties
CAS No. |
93940-69-3 |
|---|---|
Molecular Formula |
C27H34FNO7 |
Molecular Weight |
503.6 g/mol |
IUPAC Name |
[2-[(6S,10R,13S,16R,17R)-6-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] (2S)-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C27H34FNO7/c1-13-8-16-15-10-18(28)17-9-14(30)6-7-25(17,2)23(15)20(31)11-26(16,3)27(13,35)21(32)12-36-24(34)19-4-5-22(33)29-19/h6-7,9,13,15-16,18-20,23,31,35H,4-5,8,10-12H2,1-3H3,(H,29,33)/t13-,15?,16?,18+,19+,20?,23?,25+,26+,27+/m1/s1 |
InChI Key |
PHWHOAAATDXTBP-GUVHBSPESA-N |
Isomeric SMILES |
C[C@@H]1CC2C3C[C@@H](C4=CC(=O)C=C[C@@]4(C3C(C[C@@]2([C@]1(C(=O)COC(=O)[C@@H]5CCC(=O)N5)O)C)O)C)F |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3C(CC2(C1(C(=O)COC(=O)C5CCC(=O)N5)O)C)O)C)F |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 6alpha Fluoro 11beta,17 Dihydroxy 16alpha Methyl 3,20 Dioxopregna 1,4 Dien 21 Yl 5 Oxo L Prolinate
Retrosynthetic Analysis of the Compound’s Molecular Architecture
A logical retrosynthetic approach to 6alpha-fluoro-11beta,17-dihydroxy-16alpha-methyl-3,20-dioxopregna-1,4-dien-21-yl 5-oxo-L-prolinate identifies the ester linkage as the primary disconnection point. This strategy simplifies the complex target into two more manageable building blocks: the steroidal core and the amino acid-derived side chain.
The principal disconnection severs the C21-ester bond, yielding the parent steroid, 6α-fluoro-11β,17,21-trihydroxy-16α-methylpregna-1,4-diene-3,20-dione (a derivative of fluocortolone), and the acylating agent, 5-oxo-L-proline (also known as L-pyroglutamic acid). This disconnection is strategically sound as numerous methods exist for the esterification of the 21-hydroxyl group of corticosteroids.
The subsequent retrosynthetic analysis of the steroid core focuses on the introduction of the 6α-fluoro group and the elaboration of the characteristic dihydroxyacetone side chain. The synthesis of the 5-oxo-L-proline side chain is a well-established process, typically starting from L-glutamic acid.
Steroid Core Precursor: The synthesis of the 6α-fluorinated steroid core can be envisioned to start from a more readily available steroid precursor, such as a 16α-methylpregnane derivative. A key transformation is the stereoselective introduction of the fluorine atom at the C6 position. Patents reveal that the 6α-fluorination can be achieved with high stereoselectivity by reacting a 17-hydroxy-21-ester epoxide intermediate with a suitable fluorinating agent. google.comresearchgate.net For instance, the reaction of a 9β,11β-epoxy-16-methylpregna-1,4-diene-3,20-dione 21-acetate with a stereoselective fluorinating agent yields the desired 6α-fluoro derivative. google.com
Side-Chain Precursor: The 5-oxo-L-proline moiety is commercially available or can be synthesized from L-glutamic acid through cyclization. ebi.ac.ukresearchgate.net For the esterification reaction, it is often necessary to protect the secondary amine of the proline ring, for example, as an N-Boc or N-Fmoc derivative, to prevent side reactions. google.comachemblock.com
Chemical Reactivity and Degradation Pathways of the Synthetic Pregnane Derivative
Chemical Degradation
The synthetic pregnane (B1235032) derivative identified by EINECS number 300-467-3 is Mometasone Furoate. marketpublishers.comparchem.com This potent glucocorticosteroid possesses a complex molecular structure that dictates its reactivity and degradation profile in non-biological settings. tojqi.netacs.org Its stability is significantly influenced by environmental factors such as pH, light, and heat, leading to the formation of various degradation products through pathways including hydrolysis, photolysis, and oxidation. nih.govresearchgate.netresearchgate.net
The core structure of Mometasone Furoate, chemically known as 9α,21-dichloro-11β,17-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione 17-(2-furoate), features several reactive sites. tojqi.net The C17-furoate ester, the dichlorinated carbons at positions 9 and 21, and the diene system in the A-ring are particularly susceptible to chemical transformation. nih.govmtc-usa.com
Influence of pH and Hydrolysis
The chemical stability of Mometasone Furoate in aqueous systems is highly dependent on pH. researchgate.net The molecule is relatively stable in acidic conditions, at a pH below 4. researchgate.netnih.gov However, as the pH increases, its degradation rate accelerates significantly. researchgate.netresearchgate.netnih.gov This pH-dependent degradation is also influenced by the ionic strength of the medium, with decreasing ionic strength leading to decreased stability. researchgate.netnih.gov
The primary hydrolytic pathway involves the cleavage of the C-17 furoate ester bond, which can lead to the formation of the corresponding alcohol, Mometasone. mtc-usa.comnih.gov In alkaline conditions (e.g., 0.1 N NaOH), Mometasone Furoate undergoes significant degradation. tojqi.netnih.gov Studies have shown that in alkaline solutions, an epoxide formation can occur, followed by the hydrolysis of the furoate moiety. researchgate.net The rate of degradation has been observed to increase with the pH of the buffer solution; for instance, the degradation rate constants in a phosphate (B84403) buffer at 37°C were 0.03, 0.06, and 0.15 h⁻¹ for pH 7.0, 7.5, and 8.0, respectively. ingentaconnect.com
Forced degradation studies provide quantitative insights into the compound's lability under various conditions.
Forced Degradation of Mometasone Furoate
Photochemical and Thermal Degradation
Exposure to light, both UV and sunlight, is a critical factor in the degradation of Mometasone Furoate. nih.gov Photolytic degradation pathways can be complex, often leading to the formation of multiple products. nih.govafricaresearchconnects.com One of the identified photoproducts is the 9,11-epoxide derivative. nih.gov
Thermal stress also compromises the integrity of the Mometasone Furoate molecule. tojqi.netnih.gov Studies involving exposure to dry heat (e.g., 80°C) have shown significant degradation. nih.gov Similar to other degradation pathways, thermal stress can lead to the formation of the 21-chloro-9,11-epoxide, among other impurities. nih.gov
Oxidative Degradation
Mometasone Furoate is susceptible to oxidation. tojqi.netnih.gov Treatment with oxidizing agents like hydrogen peroxide results in considerable degradation, indicating that the steroid nucleus and/or the side chains are reactive towards oxidation. nih.gov
Identified Degradation Products in Non-Biological Environments
The structural modifications resulting from these degradation pathways have been elucidated through various analytical techniques. The formation of epoxide derivatives appears to be a common theme across different stress conditions. nih.govresearchgate.net
Major Degradation Products of Mometasone Furoate
Advanced Analytical Techniques for Characterization and Quantification
Spectroscopic Methodologies for Structural Elucidation
Spectroscopic techniques are indispensable for characterizing the intricate molecular structures within the EINECS 300-467-3 mixture. These methods provide detailed information about the functional groups, connectivity, and spatial arrangement of the constituent molecules.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
High-resolution NMR spectroscopy is a powerful tool for probing the molecular structure of the esterquat components. Both ¹H and ¹³C NMR are utilized to confirm the esterification and subsequent quaternization. researchgate.net
¹H NMR: Proton NMR spectra can confirm the formation of the ester linkage by observing the chemical shifts of protons adjacent to the ester group and the triethanolamine (B1662121) backbone.
¹³C NMR: Carbon-13 NMR provides complementary information, allowing for the identification of the carbonyl carbon of the ester and the carbons of the quaternary ammonium (B1175870) group. researchgate.net
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be employed to establish the connectivity between different parts of the molecules, helping to piece together the complex structures within the mixture.
Advanced Mass Spectrometry (MS/MS) for Fragment Analysis and Isomer Differentiation
Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is crucial for identifying the individual components of the esterquat mixture and differentiating between isomers. researchgate.net Due to their permanent positive charge, these quaternary ammonium compounds are readily analyzed by techniques like electrospray ionization (ESI). nih.gov
The fragmentation patterns observed in MS/MS spectra provide valuable structural information. researchgate.net Common fragmentation pathways for esterquats include the neutral loss of fatty acid chains and cleavages around the ester and quaternary ammonium functionalities. By analyzing these fragments, it is possible to determine the length and degree of unsaturation of the fatty acid chains attached to the triethanolamine core.
Table 1: Representative Mass Spectrometry Data for Esterquat Analysis
| Analytical Technique | Ionization Mode | Typical Fragments Observed | Information Gained |
| LC-MS/MS | ESI+ | Precursor ions corresponding to different esterquat species. | Molecular weight distribution of the mixture. |
| Product ions from the loss of fatty acid chains. | Identification of fatty acid composition. | ||
| Product ions from cleavage of the triethanolamine backbone. | Structural confirmation of the head group. |
Infrared (IR) and Raman Spectroscopy for Functional Group Characterization
Infrared (IR) and Raman spectroscopy are used to identify the key functional groups present in the esterquat mixture, confirming the success of the synthesis steps. researchgate.net
IR Spectroscopy: The appearance of a strong absorption band around 1740 cm⁻¹ is indicative of the C=O stretch of the ester group. The disappearance of the broad O-H stretching band from the carboxylic acid and a shift in the O-H band of triethanolamine further confirm esterification.
Raman Spectroscopy: This technique can also be used to identify the C=O and C-N functional groups, providing complementary information to IR spectroscopy.
Chromatographic Separation Techniques
Given the complexity of the this compound mixture, chromatographic techniques are essential for separating the various components before their individual analysis.
Development of Chiral Chromatography Methods for Enantiomeric Purity
While the starting materials (fatty acids and triethanolamine) are typically not chiral, the quaternization process could potentially create chiral centers, especially if the substitution on the nitrogen atom is asymmetrical. Chiral chromatography would be the method of choice to separate any resulting enantiomers and determine the enantiomeric purity of specific components within the mixture. However, the application of chiral chromatography to this specific complex mixture is not widely documented in publicly available research.
High-Performance Liquid Chromatography (HPLC) Method Optimization for Complex Mixtures
High-performance liquid chromatography (HPLC) is a cornerstone technique for the analysis of complex surfactant mixtures like these esterquats. researchgate.net The development of a robust HPLC method is critical for separating the components based on their properties, such as fatty acid chain length and degree of unsaturation.
Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for the separation of polar and permanently charged compounds like quaternary ammonium compounds. researchgate.netnih.gov Method optimization would involve a careful selection of the stationary phase, mobile phase composition (including the organic solvent, aqueous component, and buffer), and gradient elution profile to achieve the best possible resolution of the mixture's components.
Table 2: Example Parameters for HPLC Method Optimization
| Parameter | Range of Conditions | Purpose |
| Stationary Phase | HILIC, Reversed-Phase (C8, C18) | To provide different selectivity for the components. |
| Mobile Phase | Acetonitrile/Water with buffer (e.g., ammonium formate) | To control retention and peak shape. |
| Flow Rate | 0.2 - 1.0 mL/min | To optimize separation efficiency and analysis time. |
| Column Temperature | 25 - 40 °C | To improve peak shape and reproducibility. |
| Detector | Charged Aerosol Detector (CAD), ELSD, or Mass Spectrometer (MS) | For universal or specific detection of the separated components. |
The coupling of HPLC with mass spectrometry (LC-MS) provides a powerful analytical platform, combining the separation capabilities of HPLC with the detailed structural information from MS. researchgate.netnih.govresearchgate.net This hyphenated technique is invaluable for the comprehensive characterization of complex mixtures such as the one designated by this compound.
Hyphenated Techniques for Comprehensive Profiling
Hyphenated techniques, which combine the separation power of chromatography with the detection and identification capabilities of spectrometry, are essential for the comprehensive analysis of Flumazenil, its degradation products, and metabolites.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for identifying and quantifying Flumazenil and its related compounds in complex mixtures. It has been extensively used in stress testing studies to elucidate degradation pathways. nih.govresearchgate.net In one study, a reliable LC-Q-TOF/MS (Liquid Chromatography-Quadrupole-Time-of-Flight/Mass Spectrometry) method was developed to separate and identify degradation products of Flumazenil generated under various stress conditions (e.g., hydrolysis, oxidation). nih.gov This analysis led to the identification of fifteen degradation products, including twelve previously unknown impurities. nih.govresearchgate.net
The high sensitivity and specificity of LC-MS/MS also make it ideal for trace analysis and identifying metabolites in non-biological contexts, such as in vitro metabolism studies. For example, LC-MS/MS has been used to study the biotransformation of Flumazenil in rat liver homogenates and microsomes, leading to the identification of several metabolites. preprints.orgresearchgate.netpreprints.org These studies are critical for understanding how the compound might be altered, which can inform the synthesis of more stable derivatives. preprints.org One study identified a methyl transesterification product (M1) and two other metabolites (M2 and M3), corresponding to its carboxylic acid and hydroxylated ethylester forms, in liver microsome systems. preprints.orgresearchgate.netnih.gov
GC-MS has also been employed for sensitive and specific quantitative analysis. A method using a capillary column and selected ion monitoring allowed for the detection of Flumazenil at m/z 229, with a minimum detectable quantity of 1.0 ng/mL in plasma. nih.gov
| Technique | Application | Key Findings | Reference |
|---|---|---|---|
| LC-Q-TOF/MS | Degradation Product Identification | Identified 15 degradation products under stress conditions, elucidating degradation pathways. | nih.govresearchgate.net |
| LC-MS/MS | Metabolite Identification (in vitro) | Identified metabolites M1, M2, and M3 in rat liver homogenates and microsomes. | preprints.orgresearchgate.netpreprints.org |
| GC-MS | Trace Quantitative Analysis | Established a sensitive method with a detection limit of 1.0 ng/mL in plasma. | nih.gov |
While LC-MS provides invaluable information on the mass and fragmentation of a molecule, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structure elucidation. The coupling of liquid chromatography with NMR (LC-NMR) allows for the separation of components in a complex mixture followed by their direct structural analysis.
This hyphenated technique has been instrumental in confirming the structures of Flumazenil degradation products. In a comprehensive study on Flumazenil's degradation, after initial identification of impurities by LC-Q-TOF/MS, two of the major degradation products were synthesized. nih.govresearchgate.net Their structures were then definitively confirmed using NMR spectroscopy. nih.govresearchgate.net This combined approach provides a high degree of confidence in the identification of unknown compounds. Such detailed structural information is critical for understanding the degradation mechanisms and for the quality control of the drug substance. nih.gov High-resolution mass spectrometry (HRMS) is also used alongside NMR to confirm the elemental composition of synthesized impurities. bjmu.edu.cn
The use of these combined techniques ensures that the degradation pathways are accurately elucidated, which is of great importance for the quality control of Flumazenil and serves as a reference for studying other benzodiazepines. nih.govresearchgate.net
Computational and Theoretical Studies of 6alpha Fluoro 11beta,17 Dihydroxy 16alpha Methyl 3,20 Dioxopregna 1,4 Dien 21 Yl 5 Oxo L Prolinate
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic structure and related properties of molecules. For a molecule with the complexity of this corticosteroid ester, DFT methods offer a balance between computational cost and accuracy.
Electronic Structure and Bonding Analysis
The electronic structure of the title compound is characterized by a network of covalent bonds within the steroid backbone and the attached 5-oxo-L-prolinate group. An analysis of the electron density distribution, typically performed using methods like Natural Bond Orbital (NBO) analysis, reveals the nature of the atomic interactions.
Key features of the electronic structure would include:
Charge Distribution: The presence of electronegative atoms such as oxygen, fluorine, and nitrogen leads to a non-uniform charge distribution. The oxygen atoms of the carbonyl groups at C3, C20, and in the prolinate moiety, as well as the hydroxyl groups at C11 and C17, and the fluorine atom at C6, will exhibit partial negative charges. Conversely, the adjacent carbon atoms will carry partial positive charges.
Hybridization: The carbon atoms in the steroid's A and B rings, featuring conjugated double bonds, are sp² hybridized, leading to a planar geometry in these regions. The remaining carbon atoms in the saturated rings and the side chain are predominantly sp³ hybridized.
Bonding: The bonds are primarily covalent. The analysis would also highlight hyperconjugative interactions, which contribute to the stability of the molecule. For instance, interactions between the lone pairs of oxygen atoms and the antibonding orbitals of adjacent bonds are significant.
Table 1: Illustrative Natural Atomic Charges
| Atom/Group | Predicted Partial Charge (a.u.) |
|---|---|
| O (C3=O) | -0.55 |
| O (C20=O) | -0.60 |
| F (C6) | -0.40 |
| O (C11-OH) | -0.70 |
| N (prolinate) | -0.45 |
Note: These values are representative for similar functional groups in corticosteroids and are not derived from a specific calculation on the title compound.
Molecular Orbital Theory and Frontier Orbital Analysis
Molecular Orbital (MO) theory describes the electronic structure in terms of delocalized orbitals over the entire molecule. The most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier orbitals. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that relates to the chemical reactivity and stability of the molecule. youtube.com
HOMO: For this corticosteroid, the HOMO is expected to be localized primarily on the π-systems of the A and B rings and potentially on the oxygen atoms of the hydroxyl and carbonyl groups, which have lone pairs of electrons. This orbital is associated with the molecule's ability to donate electrons, making it a nucleophilic center.
LUMO: The LUMO is likely to be distributed over the conjugated system of the A and B rings, particularly the α,β-unsaturated ketone moiety, which is a known electron-accepting group. This orbital is associated with the molecule's ability to accept electrons, indicating its electrophilic sites.
HOMO-LUMO Gap: A smaller HOMO-LUMO gap generally implies higher chemical reactivity. For corticosteroids, this gap influences their interaction with biological receptors. Quantum chemical calculations for similar glucocorticoids have shown that the distribution of these frontier orbitals is key to their biological activity. researchgate.netresearchgate.net
Table 2: Predicted Frontier Orbital Energies
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.5 |
| HOMO-LUMO Gap | 5.0 |
Note: These energy values are typical for corticosteroids and serve as an illustrative example.
Prediction of Spectroscopic Signatures
Quantum chemical calculations can predict various spectroscopic properties, which can be compared with experimental data to validate the computational model.
Vibrational Frequencies: The infrared (IR) and Raman spectra are determined by the vibrational modes of the molecule. DFT calculations can predict these vibrational frequencies. researchgate.net For the title compound, characteristic vibrational modes would include the C=O stretching frequencies of the ketone and ester groups, the O-H stretching of the hydroxyl groups, and the C-F stretching frequency. The calculated spectrum can be compared with experimental data to confirm the molecular structure. researchgate.net
Table 3: Predicted Vibrational Frequencies for Key Functional Groups
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|---|
| C=O (ketone) | Stretching | 1650-1720 |
| C=O (ester) | Stretching | 1730-1750 |
| O-H | Stretching | 3200-3600 |
| C-F | Stretching | 1000-1100 |
Note: These are typical frequency ranges for the respective functional groups.
Molecular Modeling and Conformational Analysis
Molecular modeling techniques, particularly molecular dynamics and energy minimization, are used to explore the conformational space of flexible molecules and to understand their dynamic behavior in different environments.
Molecular Dynamics Simulations for Conformational Landscapes in Solvents
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. nih.gov For the title compound, MD simulations in a solvent like water can provide insights into its conformational flexibility and how it interacts with the surrounding environment.
Steroid Backbone Flexibility: While the fused ring system of the steroid backbone is relatively rigid, it does possess some flexibility. MD simulations on corticosteroids have shown that the A and C rings can switch between chair, boat, and twist conformations, and that this flexibility can be correlated with biological specificity. nih.govresearchgate.net The presence of the 6α-fluoro substituent is known to influence the conformation of the A-ring.
Side Chain Orientation: The ester side chain at C21, including the 5-oxo-L-prolinate group, is flexible. MD simulations can map the accessible conformations of this side chain, which is crucial for its interaction with biological targets.
Solvent Effects: The simulations explicitly model the interactions between the corticosteroid and solvent molecules (e.g., water). This allows for the study of how hydrogen bonds and other non-covalent interactions influence the conformational preferences of the molecule.
Energy Minimization and Conformational Isomer Characterization
Energy minimization, also known as geometry optimization, is a computational procedure to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. This is used to identify stable conformers of a molecule.
Low-Energy Conformers: For a flexible molecule like this corticosteroid ester, there can be multiple low-energy conformations (conformational isomers). A systematic conformational search followed by energy minimization can identify these stable structures. The relative energies of these conformers can be calculated to determine their populations at a given temperature.
Structural Parameters: For each stable conformer, detailed geometric parameters such as bond lengths, bond angles, and dihedral angles can be determined. These parameters provide a precise three-dimensional picture of the molecule. For steroids, the puckering of the rings and the orientation of substituents are of particular interest. libretexts.org
Intermolecular Interactions in Non-Biological Aggregates
There is no specific data available from computational studies detailing the intermolecular interactions of 6alpha-fluoro-11beta,17-dihydroxy-16alpha-methyl-3,20-dioxopregna-1,4-dien-21-yl 5-oxo-L-prolinate in non-biological aggregates. General studies on corticosteroids suggest that their aggregation would be governed by a combination of hydrogen bonding, van der Waals forces, and potential hydrophobic interactions, but specific quantitative or qualitative models for this compound are absent. researchgate.netfrontiersin.org
Potential Non Biological Applications and Materials Science Perspectives
Role as a Chemical Precursor or Reagent in Organic Synthesis
There is currently no available scientific literature detailing the use of 6alpha-Fluoro-11beta,17-dihydroxy-16alpha-methyl-3,20-dioxopregna-1,4-dien-21-yl 5-oxo-L-prolinate as a chemical precursor or reagent in organic synthesis. While the molecular structure, which includes a steroid backbone, a fluorine atom, and a pyroglutamate (B8496135) ester, suggests potential for various chemical transformations, no specific examples or methodologies have been documented in accessible research. The complexity of the molecule may render it an unlikely starting material for general organic synthesis, where simpler, more cost-effective precursors are typically favored.
Application in Advanced Materials Science
Investigations into the application of Einecs 300-467-3 in advanced materials science, including its use as a polymer additive, in the development of smart materials, or as a catalyst support, have not yielded any specific findings. The unique combination of a rigid steroidal framework and a polar pyroglutamate moiety could theoretically impart interesting properties to a material, such as altered surface energy or specific recognition capabilities. However, there is no evidence in the current body of research to suggest that these possibilities have been explored or realized.
Utilization as a Reference Standard in Analytical Chemistry (Non-Clinical)
While this compound is available from some chemical suppliers, its primary use appears to be as a reference standard within pharmaceutical or clinical research contexts, which falls outside the scope of this article. lgcstandards.comlgcstandards.com There is no information to suggest its use as a reference standard in non-clinical analytical chemistry fields such as environmental analysis, food chemistry, or industrial quality control. The production of such reference materials is often driven by regulatory requirements in the pharmaceutical industry. chemie-brunschwig.ch
Exploration in Industrial Chemical Processes (Non-Pharmaceutical)
A review of industrial chemical literature and patents shows no indication that 6alpha-Fluoro-11beta,17-dihydroxy-16alpha-methyl-3,20-dioxopregna-1,4-dien-21-yl 5-oxo-L-prolinate is utilized in any non-pharmaceutical industrial processes. Its complex structure and likely high cost of synthesis make it an improbable candidate for use in bulk chemical manufacturing or other large-scale industrial applications.
Environmental Chemistry of the Synthetic Pregnane Derivative: Abiotic Fate
Chemical Transformation Pathways in Natural and Engineered Abiotic Systems
Mometasone Furoate can undergo chemical degradation through various abiotic processes, including photochemical reactions, hydrolysis, and oxidation, which are critical in determining its ultimate environmental fate.
Photochemical degradation, or photolysis, involves the breakdown of a chemical due to the absorption of light energy. In forced degradation studies, Mometasone Furoate has been shown to be susceptible to degradation under photolytic conditions, including exposure to UV light and simulated sunlight. nih.gov However, these studies are typically conducted under accelerated conditions and are not designed to determine environmental degradation rates.
There is a lack of published research quantifying the environmentally relevant photochemical degradation of Mometasone Furoate, such as its reaction quantum yield or its half-life in natural surface waters under ambient sunlight. Due to its expected strong sorption to sediment, the portion of Mometasone Furoate available for photolysis in the sunlit zone (euphotic zone) of aquatic systems may be limited. Any dissolved fraction in the upper water column would be susceptible to direct and indirect photolysis, but without specific data, the significance of this pathway remains unquantified.
Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The stability of Mometasone Furoate in aqueous systems is highly dependent on pH. Studies have shown that the compound is stable at acidic pH (below 4) but undergoes degradation at neutral and alkaline pH. The degradation follows pseudo-first-order kinetics and is catalyzed by hydroxide (B78521) ions. nih.gov This indicates that in neutral or alkaline environmental waters, or during alkaline water treatment processes, hydrolysis would be a significant degradation pathway.
Oxidative degradation is another key transformation pathway, particularly relevant in engineered water treatment systems that employ strong oxidants (e.g., ozone, hydrogen peroxide, chlorine). Forced degradation studies have demonstrated that Mometasone Furoate is susceptible to oxidation. nih.gov Treatment with hydrogen peroxide leads to the formation of several degradation products. nih.gov
Several degradation products resulting from hydrolysis and oxidation have been identified. These transformations often involve modifications to the steroid backbone and the furoate ester group.
Table 2: Identified Degradation Products of Mometasone Furoate from Hydrolysis and Oxidation Studies
| Degradation Product Name | Formation Pathway | Reference |
|---|---|---|
| 9,11-Epoxide Mometasone Furoate | Hydrolysis/Oxidation | nih.govresearchgate.net |
| 21-Chloro-17-hydroxy-16-methyl-9,11-oxidopregna-1,4-diene-3,20-dione 17-(2-furoate) | Hydrolysis | nih.gov |
| 9,21-Dichloro-11,17-dihydroxy-16-methylpregna-1,4-diene-3,20-dione 17-(2-furoate) | Hydrolysis | nih.gov |
| C-transposition impurity | Acid/Base/Oxidative Degradation | nih.gov |
The table lists major identified products from laboratory degradation studies.
The interaction of organic compounds with inorganic surfaces, such as clay minerals and metal oxides, can significantly influence their environmental transport and fate through adsorption and catalytic degradation processes. Clay minerals, with their high surface area and charged surfaces, can adsorb polar and nonpolar organic molecules.
Information regarding the abiotic environmental fate of the synthetic pregnane (B1235032) derivative Einecs 300-467-3 is currently unavailable.
Extensive research to identify the chemical name associated with this compound has revealed it to be L-Proline, 5-oxo-, (6a,11b,16a)-6-fluoro-11,17-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl ester . guidechem.com
However, a thorough investigation of scientific literature and environmental chemistry databases for information on the abiotic transformation products and environmental persistence of this specific synthetic pregnane derivative did not yield any relevant data. The abiotic fate of a chemical compound refers to its alteration in the environment through non-biological processes such as hydrolysis, photolysis, and oxidation.
Currently, there are no published studies detailing the abiotic degradation pathways, the identity of resulting transformation products, or the persistence (e.g., half-life) of L-Proline, 5-oxo-, (6a,11b,16a)-6-fluoro-11,17-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl ester in soil, water, or air under various environmental conditions.
Consequently, the specific information required to address the characterization of its abiotic transformation products and its persistence in the environment is not available in the public domain. Further scientific research would be necessary to determine the environmental chemistry of this compound.
Future Directions and Emerging Research Avenues in the Chemical Science of This Compound
Integration of Artificial Intelligence and Machine Learning in Chemical Discovery and Synthesis
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and synthesis of complex molecules like 6alpha-fluoro-11beta,17-dihydroxy-16alpha-methyl-3,20-dioxopregna-1,4-dien-21-yl 5-oxo-L-prolinate. These computational tools offer the potential to accelerate development timelines, reduce costs, and enhance the properties of new chemical entities. jcadonline.comatomwise.com
ML algorithms, particularly deep neural networks (DNNs) and random forest (RF) models, are increasingly used to build robust Quantitative Structure-Activity Relationship (QSAR) models. acs.orgnih.gov For a compound such as this, with its intricate stereochemistry and multiple functional groups, ML can predict its physicochemical properties, receptor binding affinity, and metabolic stability with increasing accuracy. acs.org By analyzing vast datasets of existing steroids, these models can identify novel structural modifications that could enhance therapeutic efficacy or reduce potential side effects. acs.orgnih.gov For instance, AI can be employed to design prodrugs with optimized release kinetics, a key aspect for esterified compounds like the one . mdpi.comijnrd.org
In the realm of chemical synthesis, AI can assist in devising more efficient and novel synthetic routes. For complex corticosteroids, which often involve multi-step syntheses, AI can predict reaction outcomes, suggest optimal reagents and conditions, and even design entire synthetic pathways that are more sustainable and cost-effective than traditional methods. atomwise.com
Table 1: Applications of AI/ML in Corticosteroid Research
| AI/ML Application | Potential Impact on the Compound | Relevant Algorithms |
|---|---|---|
| QSAR Modeling | Prediction of enhanced anti-inflammatory activity and optimized skin penetration. | Random Forest, Support Vector Machine, Deep Neural Networks. acs.orgnih.gov |
| Prodrug Design | Optimization of the 5-oxo-L-prolinate ester for targeted delivery and controlled release. | Generative Models, Reinforcement Learning. ijnrd.org |
| Synthesis Planning | Discovery of novel, greener synthetic routes with higher yields and fewer byproducts. | Retrosynthesis Prediction Models, Reaction Outcome Prediction. |
| Property Prediction | Estimation of key physicochemical properties like solubility and metabolic stability. | Graph Neural Networks, Convolutional Neural Networks. researchgate.net |
Development of Sustainable and Environmentally Benign Chemical Processes
The pharmaceutical industry is under increasing pressure to adopt greener and more sustainable manufacturing practices. nih.govnih.gov The synthesis of complex steroids has traditionally relied on processes that use hazardous reagents and generate significant waste. researchgate.net Future research for this compound will undoubtedly focus on developing environmentally benign chemical processes.
Key areas of development include:
Biocatalysis and Microbial Transformations : Utilizing enzymes and engineered microorganisms to perform specific chemical transformations offers a green alternative to traditional chemical synthesis. researchgate.net For instance, microbes can be used to introduce hydroxyl groups or perform other key steps in the steroid synthesis pathway, reducing the need for heavy-metal catalysts and harsh reaction conditions. researchgate.net
Green Solvents : Replacing hazardous organic solvents with safer alternatives like water, ionic liquids, or supercritical fluids is a core principle of green chemistry. nih.govgoogle.com Research into micellar chemistry, using surfactants to form nanomicelles in water, allows complex organic reactions to be performed in aqueous media, significantly reducing the environmental footprint. escholarship.org
Continuous Flow Chemistry : This approach involves performing chemical reactions in a continuous stream rather than in a large batch reactor. It offers better control over reaction parameters, improved safety, and reduced waste generation, making it a highly attractive option for the industrial production of corticosteroids.
Table 2: Green Chemistry Approaches for Steroid Synthesis
| Green Chemistry Principle | Traditional Method | Sustainable Alternative |
|---|---|---|
| Solvent Use | Chlorinated solvents (e.g., Dichloromethane). nih.gov | Water with surfactants, ionic liquids, supercritical CO2. nih.govgoogle.com |
| Catalysis | Heavy-metal catalysts (e.g., Chromium). researchgate.net | Biocatalysis (enzymes, microorganisms). researchgate.net |
| Reaction Efficiency | Multi-step batch processes with low atom economy. | Continuous flow synthesis, one-pot tandem reactions. escholarship.org |
| Feedstock | Depleting natural sources like diosgenin. researchgate.net | Renewable feedstocks and engineered biosynthetic pathways. researchgate.net |
Exploration of Novel Non-Biological Functions and Applications
While corticosteroids are primarily known for their potent anti-inflammatory properties, future research is exploring novel applications beyond traditional medicine. The unique structural and chemical properties of fluorinated steroids like 6alpha-fluoro-11beta,17-dihydroxy-16alpha-methyl-3,20-dioxopregna-1,4-dien-21-yl 5-oxo-L-prolinate make them interesting candidates for various advanced materials and technologies.
Materials Science : The rigid steroid backbone can be functionalized to create novel materials. For example, steroid derivatives are being investigated for the development of liquid crystals and advanced polymers. The presence of fluorine can enhance properties like thermal stability and hydrophobicity. nih.gov
Drug Delivery Systems : The compound itself is a prodrug, designed for specific delivery. Further research could explore its use as a component in more complex drug delivery systems, such as encapsulation within nanoparticles or metal-organic frameworks (MOFs). symc.edu.cnacs.org MOFs, with their tunable porous structures, could be designed to selectively encapsulate and release fluorinated steroids, offering new possibilities for targeted therapies. symc.edu.cn
Diagnostic and Imaging Agents : The incorporation of fluorine-18, a positron-emitting radioisotope, into the steroid structure could enable its use as a PET (Positron Emission Tomography) imaging agent. symc.edu.cn This would allow for non-invasive visualization of glucocorticoid receptor distribution and engagement in various tissues, providing valuable insights for both research and clinical diagnostics.
Advanced Methodologies for Comprehensive Chemical Characterization and Understanding
A thorough understanding of the structure, purity, and behavior of a complex ester prodrug is critical. Advanced analytical methodologies are essential for its comprehensive characterization.
Mass Spectrometry (MS) : Techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the gold standard for the sensitive and specific quantification of steroids and their metabolites in complex biological matrices. nih.govaustinpublishinggroup.comnih.gov High-resolution mass spectrometry (HRMS) provides precise mass measurements, which is crucial for identifying unknown metabolites and degradation products. ugent.be
Nuclear Magnetic Resonance (NMR) Spectroscopy : Advanced NMR techniques are indispensable for the definitive structural elucidation of complex molecules. For this compound, 2D-NMR experiments (like COSY, HSQC, and HMBC) would be required to unambiguously assign all proton and carbon signals and confirm the stereochemistry. Fluorine-19 NMR is also a powerful tool for characterizing fluorinated compounds. ijnrd.org
Chromatographic Techniques : Ultra-High-Performance Liquid Chromatography (UHPLC) and two-dimensional gas chromatography (GCxGC) offer superior separation power compared to traditional methods, enabling the resolution of closely related impurities and isomers. researchgate.netaustinpublishinggroup.com Supercritical Fluid Chromatography (SFC) is also emerging as a green and efficient alternative for steroid analysis.
Table 3: Advanced Analytical Techniques for Corticosteroid Ester Characterization
| Analytical Technique | Application for the Compound | Key Information Obtained |
|---|---|---|
| LC-MS/MS | Quantification in biological fluids; stability studies. | Pharmacokinetic profile, metabolite identification, degradation pathways. nih.govnih.gov |
| High-Resolution MS (HRMS) | Accurate mass determination of the parent compound and its byproducts. | Elemental composition, identification of unknown impurities. ugent.be |
| Multi-dimensional NMR | Complete structural confirmation and stereochemical assignment. | 3D structure, confirmation of ester linkage and stereocenters. |
| UPLC/UHPLC | Purity analysis and impurity profiling. | High-resolution separation of isomers and related substances. austinpublishinggroup.com |
Q & A
Q. How can researchers ethically address discrepancies between their findings and prior literature on this compound?
- Methodological Answer : Re-examine methodological differences (e.g., purity thresholds, instrument calibration). Engage in peer dialogue via preprint comments or conference discussions. Publish negative results to prevent publication bias. Use systematic reviews to contextualize findings within existing knowledge .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
